molecular formula C7H10F3N3 B1456572 N-propyl-5-(trifluoromethyl)-1H-pyrazol-3-amine CAS No. 1796915-64-4

N-propyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

Cat. No. B1456572
M. Wt: 193.17 g/mol
InChI Key: CNEOVMFFVWVQRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-propyl-5-(trifluoromethyl)-1H-pyrazol-3-amine” is a compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of “N-propyl-5-(trifluoromethyl)-1H-pyrazol-3-amine” would consist of a pyrazole ring substituted with a propyl group at one nitrogen atom, and a trifluoromethyl group at the 5th carbon .


Chemical Reactions Analysis

Pyrazole compounds can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of nitrogen atoms in the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-propyl-5-(trifluoromethyl)-1H-pyrazol-3-amine” would depend on its specific structure. Generally, pyrazoles are stable compounds. They may exhibit polarity due to the presence of nitrogen atoms, and they may participate in hydrogen bonding .

Scientific Research Applications

Anticancer Applications

The synthesis and biological evaluation of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, starting from a compound structurally similar to N-propyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, have shown promising anticancer activity against lung, breast, prostate, and cervical cancer cell lines. This highlights the compound's role in developing new anticancer agents with micro molar concentration bioactivity (Chavva et al., 2013).

Antimycobacterial Applications

A library of 3-trifluoromethyl pyrazolo-1,2,3-triazole hybrids was synthesized from a precursor closely related to N-propyl-5-(trifluoromethyl)-1H-pyrazol-3-amine. These compounds were evaluated for in vitro antimycobacterial activity, identifying promising lead compounds with low cytotoxicity and potent antitubercular properties. This marks a significant step towards developing new treatments for tuberculosis (Emmadi et al., 2015).

Synthesis of Fluorinated Pyrazolo-Triazole Hybrids

The synthesis of novel fluorinated pyrazolo-1,2,3-triazole hybrids as antimycobacterial agents showcases the compound's utility in generating fluorine-containing molecules. These hybrids were evaluated against Mycobacterium smegmatis, demonstrating their potential as antimycobacterial agents with promising MIC values, indicating their effectiveness in combating mycobacterial infections (Emmadi et al., 2015).

Future Directions

The future research directions for “N-propyl-5-(trifluoromethyl)-1H-pyrazol-3-amine” could involve exploring its potential biological activities, given the known activities of other pyrazole compounds. It could also involve studying its reactivity and potential uses in chemical synthesis .

properties

IUPAC Name

N-propyl-5-(trifluoromethyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3/c1-2-3-11-6-4-5(12-13-6)7(8,9)10/h4H,2-3H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEOVMFFVWVQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NNC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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